ascomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Due to the structural complexity of ascomycin, its chemical synthesis is challenging. Therefore, microbial production is preferred. This compound is produced through the fermentation of Streptomyces hygroscopicus var. ascomyceticus . Genetic manipulation and mutagenesis techniques have been employed to enhance the yield of this compound . For instance, the inactivation of the signal transduction protein GlnB can increase the production of this compound by strengthening the supply of precursors such as malonyl-CoA and methylmalonyl-CoA .

Industrial Production Methods

Industrial production of this compound involves optimizing fermentation conditions to maximize yield. Techniques such as the co-overexpression of polyhydroxybutyrate synthesis and decomposition genes have been used to improve the yield of this compound . Additionally, optimizing carbon source addition during fermentation has been shown to further enhance production .

Analyse Des Réactions Chimiques

Ascomycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are often derivatives of this compound with modified biological activities .

Applications De Recherche Scientifique

Ascomycin has a wide range of scientific research applications:

Mécanisme D'action

Ascomycin exerts its effects by binding to immunophilins, particularly macrophilin-12 . This binding inhibits the production of Th1 (interferon-gamma and interleukin-2) and Th2 (interleukin-4 and interleukin-10) cytokines . Additionally, this compound preferentially inhibits the activation of mast cells, which are crucial in the atopic response . The this compound-macrophilin complex inhibits calcineurin, thereby blocking T-cell activation and cytokine release .

Comparaison Avec Des Composés Similaires

Ascomycin is closely related to tacrolimus (FK506) and pimecrolimus. These compounds share similar immunosuppressive properties but differ in their chemical structures and specific biological activities . Tacrolimus is widely used in organ transplantation, while pimecrolimus is primarily used for treating inflammatory skin diseases . This compound’s unique structure and selective immunomodulatory effects make it a valuable compound in both research and clinical applications .

List of Similar Compounds

- Tacrolimus (FK506)

- Pimecrolimus

Activité Biologique

Ascomycin, a macrolide antibiotic produced by Streptomyces hygroscopicus var. ascomyceticus, is closely related to FK506 (tacrolimus) and exhibits significant biological activities, particularly as an immunosuppressant and antifungal agent. This article explores its biological activity, mechanism of action, pharmacological effects, and recent research findings.

This compound functions primarily through its interaction with the FK506-binding protein 12 (FKBP12). Upon binding to FKBP12, it forms a complex that inhibits calcineurin (CaN), a calcium-dependent serine/threonine phosphatase. This inhibition prevents the dephosphorylation of various substrates, including the nuclear factors of activated T cells (NFAT), which are crucial for T cell activation and lymphokine gene expression. The resulting immunosuppressive effects make this compound valuable in transplant medicine and autoimmune diseases .

Pharmacological Effects

- Immunosuppression : this compound is used in organ transplantation to prevent rejection. Its potency is comparable to that of tacrolimus, with an IC50 value of approximately 49 nM for calcineurin inhibition .

- Antifungal Activity : It demonstrates efficacy against various fungal pathogens, making it a candidate for treating fungal infections, particularly in immunocompromised patients .

- Potential in Dermatology : The derivative SDZ ASM 981 has shown effectiveness in treating psoriasis and atopic dermatitis when applied topically .

Research Findings

Recent studies have focused on improving the yield of this compound production and understanding its biosynthetic pathways:

- Biosynthetic Pathways : Research has identified key genes involved in this compound biosynthesis, including fkbW, fkbU, and others within the biosynthetic gene cluster. Manipulating these genes can enhance production yields significantly .

- Genetic Engineering : Inactivation of specific proteins such as GlnB has been shown to increase precursor availability for this compound synthesis, resulting in production levels reaching up to 390 mg/L in optimized conditions .

Case Studies

- Transplant Recipients : A clinical study highlighted the use of this compound in kidney transplant recipients, demonstrating its efficacy in preventing acute rejection episodes compared to conventional therapies.

- Psoriasis Treatment : A trial involving SDZ ASM 981 indicated significant improvement in psoriasis symptoms with minimal side effects when used under occlusive dressings .

Comparative Data Table

| Biological Activity | This compound | FK506 (Tacrolimus) |

|---|---|---|

| Mechanism | Calcineurin inhibition via FKBP12 binding | Calcineurin inhibition via FKBP12 binding |

| IC50 (nM) | 49 | 0.5 |

| Antifungal Efficacy | Yes | Limited |

| Dermatological Use | Yes (topical) | Yes (topical) |

| Immunosuppressive Use | Yes | Yes |

Propriétés

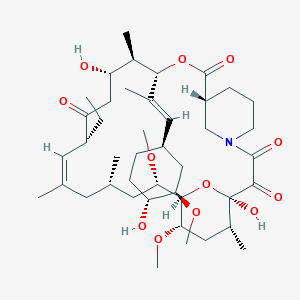

IUPAC Name |

(4R,5R,7S,8R,9S,11S,13Z,15R,18S,19R,20S,23R)-15-ethyl-4,18-dihydroxy-20-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-7,9-dimethoxy-5,11,13,19-tetramethyl-21,28-dioxa-1-azatricyclo[21.3.1.14,8]octacos-13-ene-2,3,16,22-tetrone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69NO12/c1-10-30-17-24(2)16-25(3)18-36(53-8)39-37(54-9)20-27(5)43(51,56-39)40(48)41(49)44-15-11-12-31(23-44)42(50)55-38(28(6)33(46)22-34(30)47)26(4)19-29-13-14-32(45)35(21-29)52-7/h17,19,25,27-33,35-39,45-46,51H,10-16,18,20-23H2,1-9H3/b24-17-,26-19+/t25-,27+,28+,29-,30+,31+,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOIUSIIFAENIY-ANMLPKLKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCC(C3)C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCC[C@H](C3)C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69NO12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.